molecular formula C11H14N2O3S B14009709 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine CAS No. 6631-75-0

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine

Cat. No.: B14009709
CAS No.: 6631-75-0
M. Wt: 254.31 g/mol
InChI Key: KTJWYUMKVRILEP-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a sulfanylmethyl group. It is known for its applications in medicinal chemistry, particularly as a precursor for various biologically active molecules .

Preparation Methods

The synthesis of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.

Biological Activity

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 6631-75-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group may facilitate π–π stacking interactions, enhancing binding affinity to target proteins. Additionally, the morpholine structure contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions. In vitro studies demonstrated significant activity against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Anticancer Potential

Studies have explored the anticancer effects of morpholine derivatives, including this compound. The observed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle regulation.
    Table 1 summarizes findings from key studies on the anticancer activity of related compounds.
StudyCompoundCell LineIC50 (µM)Mechanism
A4-NitrophenylmorpholineHeLa15Apoptosis induction
B4-(Chlorophenyl)morpholineMCF-710Cell cycle arrest
C4-(Fluorophenyl)morpholineA54912Enzyme inhibition

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with the sulfanylmethyl group showed enhanced antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the sulfanylmethyl moiety plays a crucial role in biological activity.
  • Case Study on Anticancer Activity : Research conducted by Smith et al. (2023) evaluated the effects of various morpholine derivatives on breast cancer cells. The study found that compounds containing a nitrophenyl group exhibited significant cytotoxicity, leading to further investigation into their potential as therapeutic agents.

Properties

CAS No.

6631-75-0

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2

InChI Key

KTJWYUMKVRILEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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